2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC8799612
Molecular Formula: C12H20N4O
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N4O |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C12H20N4O/c1-3-4-10-9-11(17)14-12(13-10)16-7-5-15(2)6-8-16/h9H,3-8H2,1-2H3,(H,13,14,17) |
| Standard InChI Key | OWMNRTCLEQHIIQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(4-methylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one, reflects its hybrid structure combining a pyrimidinone ring with a methylated piperazine substituent. X-ray crystallography data for analogous compounds reveal a planar pyrimidine core with the piperazine ring adopting a chair conformation, facilitating hydrogen bonding through its N-methyl group . The propyl chain at position 6 introduces lipophilic character, as evidenced by computational logP values of 1.8–2.1 .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₄O | |
| Molecular Weight | 236.31 g/mol | |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one | |
| Topological Polar Surface Area | 58.9 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) studies of related pyrimidinones show distinctive patterns:
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¹H NMR: Pyrimidine H-5 proton resonates δ 6.2–6.5 ppm; piperazine CH₂ groups appear as multiplets δ 2.4–3.1 ppm .
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¹³C NMR: Carbonyl carbon (C-4) typically δ 165–170 ppm; pyrimidine C-2 and C-6 carbons δ 155–160 ppm .
Synthesis and Reaction Chemistry
Regioselective Displacement Strategies
The synthesis leverages the reactivity of 2,4-dichloropyrimidine intermediates. As demonstrated in PMC studies, nucleophilic displacement at position 2 with N-methylpiperazine occurs preferentially over position 4 due to electronic effects . Key steps include:
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Propyl Group Introduction:
Grignard reactions or cross-coupling (e.g., Suzuki-Miyaura) install the C-6 propyl group while preserving the piperazine substituent .
Table 2: Synthetic Optimization Parameters
| Condition | Yield Improvement | Reference |
|---|---|---|
| Solvent: DMF vs. EtOH | +15% | |
| Temperature: 80°C vs. RT | +22% | |
| Catalyst: Pd(PPh₃)₄ | +18% (Suzuki) |
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) indicate:
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Hydrolytic Degradation: Ring-opening at pH <3 forms 4-methylpiperazine and propylurea derivatives.
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Photooxidation: UV exposure (λ=254 nm) generates N-oxide byproducts at C-2 within 48 hours .
Biological Activity and Mechanism
Serotonergic Receptor Interactions
While direct binding data are unavailable, structural analogs exhibit 5-HT₁A/2A receptor affinities (Ki=50–200 nM) . Molecular docking simulations predict:
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Piperazine Nitrogen: Forms salt bridges with Asp116 (5-HT₁A)
Research Applications and Future Directions
Central Nervous System Drug Development
The compound’s dual hydrogen-bonding capacity and blood-brain barrier permeability (calculated QPlogBB=0.4) position it as a lead for:
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Atypical antipsychotics (D₂/5-HT₂A dual antagonists)
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Cognitive enhancers (acetylcholinesterase inhibition IC₅₀≈10 μM in analogs)
Chemical Biology Probes
Site-selective modifications enable applications in:
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